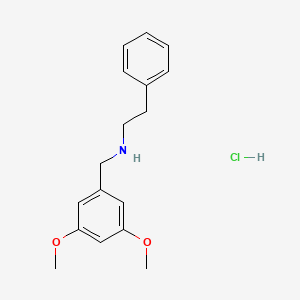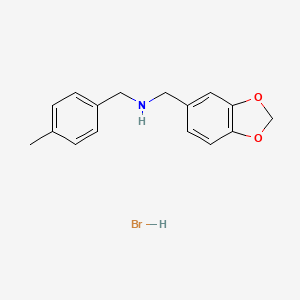
N-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalenamine core substituted with a 2,4-dimethoxybenzyl group. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.
作用機序
Target of Action
Compounds with similar structures, such as 2,4-dimethoxybenzyl derivatives, have been used as protecting groups in the synthesis of various pharmaceutical products . These compounds play a crucial role in maintaining the stability of the active pharmaceutical ingredients during synthesis and storage.
Mode of Action
It’s known that 2,4-dimethoxybenzyl derivatives can act as protecting groups, preventing unwanted reactions at certain functional groups during chemical synthesis . They can be removed under specific conditions when the protected functional group is needed for further reactions .
Biochemical Pathways
It’s known that 2,4-dimethoxybenzyl derivatives can be involved in various chemical reactions, including oxidation, reduction, and nucleophilic substitution .
Result of Action
As a protecting group, it can contribute to the successful synthesis of complex molecules by protecting certain functional groups from unwanted reactions .
Action Environment
The action of N-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For instance, the removal of the 2,4-dimethoxybenzyl protecting group can be achieved under acidic conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide typically involves multiple steps One common method includes the protection of functional groups, followed by selective reactions to introduce the desired substituentsThe final step often involves the deprotection of the amine group and the formation of the hydrobromide salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
化学反応の分析
Types of Reactions
N-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated molecule.
科学的研究の応用
N-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as its role in modulating neurotransmitter systems.
類似化合物との比較
Similar Compounds
Similar compounds include other naphthalenamine derivatives and benzyl-substituted amines. Examples include:
- N-(2,4-dimethoxybenzyl)-2-methylcyclohexanamine hydrobromide
- N-(2,4-dimethoxybenzyl)-2-(3-fluorophenyl)ethanamine hydrobromide
Uniqueness
What sets N-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide apart is its specific substitution pattern and the presence of the hydrobromide salt form. These features confer unique chemical and physical properties, making it particularly useful in certain research and industrial applications.
特性
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2.BrH/c1-21-16-11-10-15(19(12-16)22-2)13-20-18-9-5-7-14-6-3-4-8-17(14)18;/h3-4,6,8,10-12,18,20H,5,7,9,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPGWXLMYGIERI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2CCCC3=CC=CC=C23)OC.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
amine hydrobromide](/img/structure/B6351887.png)

amine hydrobromide](/img/structure/B6351889.png)

![3-(tert-Butyl)-2-(2-thienylcarbonyl)indeno[3,2-c]pyrazol-4-one](/img/structure/B6351892.png)
![(2-Methoxy-1-methylethyl)[(4-methoxy-1-naphthyl)methyl]amine hydrobromide](/img/structure/B6351900.png)
![N-[(4-methoxy-1-naphthyl)methyl]cyclopentanamine hydrobromide](/img/structure/B6351918.png)





amine hydrobromide](/img/structure/B6351972.png)

